molecular formula C15H28O3 B583260 Bullatantriol CAS No. 99933-32-1

Bullatantriol

Cat. No.: B583260
CAS No.: 99933-32-1
M. Wt: 256.386
InChI Key: JQHTXZNYHSCIFE-FPVZYODXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bullatantriol can be synthesized through various organic synthesis methods. One common approach involves the use of sesquiterpenoid precursors, which undergo a series of chemical reactions to form the desired compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the rhizomes of Acorus calamus . The extraction process may include steps like solvent extraction, purification, and crystallization to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Bullatantriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols .

Scientific Research Applications

Bullatantriol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bullatantriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

  • Mucrolidin
  • 1beta,4beta,7alpha-Trihydroxyeudesmane
  • 1beta,4beta,6beta,11-Tetrahydroxyeudesmane
  • Oplodiol
  • Acetylthis compound
  • Homalomenol
  • Maristeminol

These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.

Properties

IUPAC Name

(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTXZNYHSCIFE-FPVZYODXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244351
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99933-32-1
Record name (+)-Bullatantriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Bullatantriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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